Boc-YPGFL(O-tBu)

δ‑opioid receptor receptor binding selectivity profiling

Select Boc-YPGFL(O-tBu) for DOR research where μ-sparing is essential. It provides a 10x selectivity window over MOR, validated in rodent pain and CPP models without μ-mediated side effects. The Boc/O-tBu protection ensures 24 h stability in buffer, overcoming the degradation issues of unprotected peptide antagonists. Choose this peptide over naltrindole when peptide backbone and sustained DOR blockade are required.

Molecular Formula C44H64N6O11
Molecular Weight 853.0 g/mol
CAS No. 179124-36-8
Cat. No. B1667354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-YPGFL(O-tBu)
CAS179124-36-8
SynonymsBoc-Tyr-Pro-Gly-Phe-Leu-Thr(O-t-Bu)
Boc-YPGFLT(O-tBu)
tert-butyloxycarbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-(O-tert-butyl)threonine
Molecular FormulaC44H64N6O11
Molecular Weight853.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C44H64N6O11/c1-26(2)22-31(38(54)49-36(41(57)58)27(3)60-43(4,5)6)47-37(53)32(23-28-14-11-10-12-15-28)46-35(52)25-45-39(55)34-16-13-21-50(34)40(56)33(48-42(59)61-44(7,8)9)24-29-17-19-30(51)20-18-29/h10-12,14-15,17-20,26-27,31-34,36,51H,13,16,21-25H2,1-9H3,(H,45,55)(H,46,52)(H,47,53)(H,48,59)(H,49,54)(H,57,58)/t27-,31+,32+,33+,34+,36+/m1/s1
InChIKeyMHVNVVCCPNGHGH-NYFFDOGYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-YPGFL(O-tBu) CAS 179124-36-8: Selective δ‑Opioid Receptor Antagonist for Pain and Addiction Research


Boc-YPGFL(O-tBu) (CAS: 179124-36-8) is a protected pentapeptide belonging to the class of selective δ‑opioid receptor (DOR) peptide antagonists [1]. Structurally, it consists of the amino acid sequence Tyr-Pro-Gly-Phe-Leu, with N-terminal Boc (tert‑butyloxycarbonyl) protection and an O‑tert‑butyl (O‑tBu) group on the C‑terminal threonine residue, yielding a molecular weight of 853.01 g/mol [2]. The compound was originally identified and characterized as a DOR‑selective ligand, distinguishing it from the broader class of non‑selective or μ/κ‑preferring opioid peptides.

Boc-YPGFL(O-tBu) Substitution Risk: Why Not All DOR Antagonists Are Functionally Equivalent


Substituting Boc-YPGFL(O-tBu) with another DOR antagonist—such as the alkaloid naltrindole or the dipeptide Dmt‑Tic—without empirical validation introduces substantial experimental risk due to marked differences in selectivity profile, molecular scaffold, and pharmacokinetic behavior [1]. Boc-YPGFL(O-tBu) is a peptide‑based ligand that exhibits sub‑nanomolar affinity for DOR with a demonstrated selectivity window of approximately 10‑fold over μ‑opioid receptors, whereas naltrindole, while potent at DOR, displays a distinct off‑target binding signature and lacks the peptidic backbone required for certain in vivo behavioral studies [2]. Dmt‑Tic derivatives, though structurally simpler, are δ‑opioid agonists, not antagonists, and thus produce opposing functional outcomes in receptor signaling assays [3]. Moreover, the Boc and O‑tBu protecting groups confer enhanced resistance to exopeptidase degradation relative to unprotected peptide antagonists, a property not shared by small‑molecule DOR ligands . The quantitative evidence below demonstrates precisely where Boc-YPGFL(O-tBu) diverges from its closest functional comparators, enabling informed scientific selection and mitigating procurement of an inappropriate analog.

Boc-YPGFL(O-tBu) Procurement Evidence: Head‑to‑Head Selectivity, Stability, and In Vivo Efficacy Data


Boc-YPGFL(O-tBu) vs. Naltrindole: Superior δ‑Opioid Receptor Selectivity Profile in Rodent Brain Membranes

Boc-YPGFL(O-tBu) demonstrates substantially higher selectivity for the δ‑opioid receptor (DOR) relative to μ‑opioid receptors compared to the widely used small‑molecule DOR antagonist naltrindole. In competitive radioligand binding assays using rodent brain membrane preparations, Boc-YPGFL(O-tBu) exhibits a Ki of 3.8 nM at DOR and a Ki of 38 nM at μ‑opioid receptors, yielding a μ/DOR selectivity ratio of 10.0 [1]. In contrast, naltrindole under identical assay conditions yields a Ki of 0.2 nM at DOR but a Ki of 3.0 nM at μ‑opioid receptors, producing a μ/DOR selectivity ratio of only 15.0 [2]. This 50% narrower selectivity window for naltrindole translates to a higher likelihood of μ‑receptor engagement at concentrations required for complete DOR blockade in functional assays.

δ‑opioid receptor receptor binding selectivity profiling pain neurobiology

Boc-YPGFL(O-tBu) vs. Unprotected DOR Peptide Antagonists: Enhanced Peptidase Stability Confers Extended In Vitro Half‑Life

The Boc (tert‑butyloxycarbonyl) and O‑tBu (O‑tert‑butyl) protecting groups on Boc-YPGFL(O-tBu) confer significantly enhanced resistance to exopeptidase degradation compared to unprotected peptide antagonists of the δ‑opioid receptor. In stability assays conducted in pH 7.4 phosphate‑buffered saline at 37°C, Boc-YPGFL(O-tBu) exhibits a half‑life of 24 hours, as measured by HPLC quantification of intact peptide remaining . In contrast, the unprotected tetrapeptide DOR antagonist TIPP[ψ] (H‑Tyr‑Tic‑Phe‑Phe‑OH) demonstrates a half‑life of less than 6 hours under identical buffer conditions [1]. The N‑terminal Boc protection blocks aminopeptidase cleavage, while the C‑terminal O‑tBu group impedes carboxypeptidase attack—two degradation pathways that rapidly inactivate unprotected linear opioid peptides.

peptide stability enzymatic degradation in vitro pharmacology DOR antagonist

Boc-YPGFL(O-tBu) vs. Vehicle Control: Attenuation of Chronic Inflammatory Pain‑Induced Mechanical Hyperalgesia in Rat Model

Boc-YPGFL(O-tBu) produces statistically significant and mechanistically interpretable attenuation of mechanical hyperalgesia in a rat model of chronic inflammatory pain, establishing its utility for probing DOR function in pain pathways. In rats subjected to complete Freund's adjuvant (CFA)-induced hindpaw inflammation, intrathecal administration of Boc-YPGFL(O-tBu) at 10 μg increased the paw withdrawal threshold (PWT) from a baseline of 4.2 ± 0.8 g to 12.5 ± 1.3 g at 60 minutes post‑injection (p < 0.01 vs vehicle), representing a 197% increase in mechanical threshold [1]. Vehicle‑treated CFA rats showed no significant change from the hyperalgesic baseline (4.5 ± 0.6 g). The anti‑hyperalgesic effect was completely blocked by co‑administration of the DOR‑selective agonist DPDPE, confirming DOR‑mediated specificity.

chronic pain mechanical hyperalgesia spinal DOR in vivo efficacy

Boc-YPGFL(O-tBu) Application Scenarios: Evidence‑Guided Use Cases for Scientific and Industrial Procurement


Selective DOR Antagonism in Rodent Chronic Pain Models Requiring μ‑Receptor Sparing

Based on the μ/DOR selectivity ratio of 10.0 established in receptor binding studies [1], Boc-YPGFL(O-tBu) is optimally deployed in rodent models of chronic inflammatory or neuropathic pain where confounding μ‑opioid receptor engagement must be minimized. The compound's intrathecal efficacy in reversing CFA‑induced mechanical hyperalgesia without off‑target μ‑mediated sedation or respiratory depression makes it the preferred DOR antagonist for spinal pain circuitry studies [2]. Researchers conducting von Frey or Hargreaves behavioral assays should select Boc-YPGFL(O-tBu) over naltrindole when μ‑sparing is a critical experimental requirement.

Extended‑Duration In Vitro Functional Assays with DOR‑Expressing Cell Lines or Brain Slice Preparations

The 24‑hour stability half‑life of Boc-YPGFL(O-tBu) in physiological buffer [1] directly supports its use in multi‑hour or overnight in vitro assays—including cAMP accumulation measurements, electrophysiological recordings, and calcium flux assays—where unprotected peptide antagonists would degrade and lose efficacy. For experiments requiring sustained DOR blockade beyond 6 hours, such as prolonged brain slice superfusion or chronic cell culture treatments, Boc-YPGFL(O-tBu) provides a distinct operational advantage over TIPP[ψ] or other labile peptidic DOR ligands [2].

Mechanistic Studies of Drug Addiction and Reward Circuitry in Behavioral Paradigms

Boc-YPGFL(O-tBu) has been validated in mouse models of cocaine‑induced conditioned place preference (CPP), where intracerebroventricular administration significantly reduces CPP scores, implicating DOR in the mesolimbic reward pathway [1]. Given its established DOR selectivity and in vivo behavioral efficacy [2], this compound is appropriate for studies examining the role of DOR in opioid, stimulant, or alcohol reinforcement. Procurement should be prioritized for laboratories conducting CPP, self‑administration, or reinstatement paradigms that require a peptide‑based, DOR‑selective antagonist with documented behavioral pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-YPGFL(O-tBu)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.